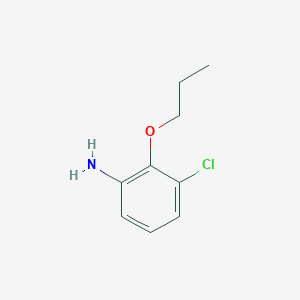

(3-Chloro-2-propoxyphenyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-propoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-2-6-12-9-7(10)4-3-5-8(9)11/h3-5H,2,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLDOQIDWKWABE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 3 Chloro 2 Propoxyphenyl Amine

Transformations Involving the Primary Amine Functional Group:

The primary amine group (-NH₂) is a potent nucleophile and a weak base, making it the most reactive site on the molecule for a variety of chemical transformations.

Alkylation Reactions: Primary, Secondary, Tertiary Amine Formation, and Quaternization

Primary aromatic amines, such as (3-Chloro-2-propoxyphenyl)amine, can undergo sequential alkylation when treated with alkylating agents like alkyl halides. The reaction proceeds via a nucleophilic substitution (Sɴ2) mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide. youtube.com

The initial reaction with one equivalent of an alkyl halide (R-X) yields the corresponding secondary amine. However, this product is also nucleophilic and can compete with the starting material for the alkylating agent, leading to the formation of a tertiary amine. libretexts.org If an excess of the alkylating agent is used, the reaction can proceed further to form a quaternary ammonium (B1175870) salt. youtube.comlibretexts.org Controlling the stoichiometry of the reactants is crucial to selectively obtain the desired product, though mixtures are common. youtube.com The use of a base is necessary to neutralize the hydrogen halide (HX) formed during each alkylation step. libretexts.org

Alternatively, N-alkylation can be achieved using alcohols through a "borrowing hydrogen" strategy, which involves a metal catalyst and offers high atom efficiency. nih.gov

| Reactant | Product Type | General Product Structure |

|---|---|---|

| Alkyl Halide (R-X) | Secondary Amine | (3-Chloro-2-propoxyphenyl)(R)amine |

| 2 eq. Alkyl Halide (R-X) | Tertiary Amine | (3-Chloro-2-propoxyphenyl)di(R)amine |

| 3 eq. Alkyl Halide (R-X) | Quaternary Ammonium Salt | (3-Chloro-2-propoxyphenyl)tri(R)ammonium halide |

Acylation Reactions with Acid Chlorides, Anhydrides, and Esters

The primary amine of this compound readily reacts with various acylating agents to form stable amide derivatives. This transformation, known as acylation, is a nucleophilic acyl substitution reaction. jove.com

With Acid Chlorides: The reaction is typically rapid and exothermic. The amine's lone pair attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to yield the amide. jove.comsavemyexams.com A base, such as pyridine or triethylamine, is required to neutralize the hydrogen chloride byproduct. cbijournal.com

With Acid Anhydrides: The mechanism is similar, with the amine attacking one of the carbonyl carbons of the anhydride (B1165640). youtube.comlibretexts.org The leaving group in this case is a carboxylate ion. Two equivalents of the amine are often used: one as the nucleophile and the second as a base to deprotonate the intermediate. jove.comlibretexts.org

With Esters: Acylation with esters is generally slower than with acid chlorides or anhydrides, as alkoxides are poorer leaving groups than halides or carboxylates. youtube.com The reaction often requires heat or catalysis to proceed efficiently.

| Acylating Agent | Product Type | General Product Structure |

|---|---|---|

| Acid Chloride (R-COCl) | N-Aryl Amide | N-(3-Chloro-2-propoxyphenyl)-R-amide |

| Acid Anhydride ((R-CO)₂O) | N-Aryl Amide | N-(3-Chloro-2-propoxyphenyl)-R-amide |

| Ester (R-COOR') | N-Aryl Amide | N-(3-Chloro-2-propoxyphenyl)-R-amide |

Condensation and Imine Formation Reactions

Primary amines undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. youtube.com The reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration of this intermediate leads to the formation of the C=N double bond of the imine. youtube.comwikipedia.org This reaction is reversible and often driven to completion by removing the water formed.

| Reactant | Product Type | General Product Structure |

|---|---|---|

| Aldehyde (R-CHO) | Imine (Schiff Base) | (R)C=N-(3-Chloro-2-propoxyphenyl) |

| Ketone (R-CO-R') | Imine (Schiff Base) | (R)(R')C=N-(3-Chloro-2-propoxyphenyl) |

Reactions with Sulfonyl Chlorides

Similar to acylation, this compound can react with sulfonyl chlorides (R-SO₂Cl) to produce sulfonamides. libretexts.org The reaction mechanism is analogous to that with acid chlorides, involving a nucleophilic attack by the amine on the electrophilic sulfur atom, followed by the elimination of a chloride ion. libretexts.orgcbijournal.com The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. cbijournal.com Sulfonamides are generally stable compounds with distinct chemical properties compared to amides. libretexts.org

| Reactant | Product Type | General Product Structure |

|---|---|---|

| Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | R-SO₂-NH-(3-Chloro-2-propoxyphenyl) |

Reactions of the Aromatic Nucleus: Substitution and Functionalization Patterns

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution, with the regiochemical outcome determined by the directing effects of the existing substituents: the amine (-NH₂), the propoxy group (-OPr), and the chlorine (-Cl).

Directing Effects :

Amine (-NH₂) and Propoxy (-OPr) groups : Both are powerful activating groups and are ortho, para-directors due to their ability to donate electron density to the ring through resonance. libretexts.orgwikipedia.org

Chloro (-Cl) group : This is a deactivating group due to its inductive electron withdrawal but is also an ortho, para-director because its lone pairs can participate in resonance. libretexts.orglibretexts.org

The combined effect of these groups makes the aromatic ring highly activated towards electrophiles. The powerful activating and directing influence of the amine and propoxy groups will dominate over the weaker directing effect of the chlorine atom. Substitution is strongly favored at the positions ortho and para to the amine and propoxy groups. Given the substitution pattern (C1-amine, C2-propoxy, C3-chloro), the available positions are C4, C5, and C6. The C4 and C6 positions are activated by both the amine and propoxy groups, making them the most probable sites for electrophilic attack. Steric hindrance from the adjacent propoxy group might slightly disfavor substitution at the C6 position compared to the C4 position.

| Reaction | Typical Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-(3-chloro-2-propoxyphenyl)amine |

| Halogenation | Br₂, FeBr₃ | 4-Bromo-(3-chloro-2-propoxyphenyl)amine |

| Sulfonation | Fuming H₂SO₄ | 4-Amino-2-chloro-3-propoxybenzenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Reaction is complex; the amine group can react with the catalyst. Acylation of the amine is a common prerequisite. |

Elucidation of Chemical Reactivity and Mechanistic Pathways

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the documented research concerning the specific reaction kinetics and mechanistic pathways of this compound. While the compound is commercially available, detailed studies elucidating its reactivity profile, kinetic parameters, and the nature of intermediates formed during its chemical transformations have not been published.

In the absence of specific studies on this compound, understanding its potential reactivity relies on extrapolating from the known chemistry of related substituted aminophenols and chloroanilines. For instance, the amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization. The aromatic ring can participate in electrophilic substitution reactions, with the positions of attack being influenced by the existing substituents.

Comprehensive Spectroscopic and Spectrometric Characterization of 3 Chloro 2 Propoxyphenyl Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D-NMR)

High-resolution NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For (3-Chloro-2-propoxyphenyl)amine, ¹H, ¹³C, and 2D-NMR experiments would collectively provide an unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic, amine, and propoxy protons.

Aromatic Region: Three protons on the benzene (B151609) ring are expected to appear in the δ 6.5-7.5 ppm range. Their specific chemical shifts and coupling patterns (doublets and triplets) would be dictated by the electronic effects of the amine, chloro, and propoxy substituents.

Propoxy Group: The n-propoxy group will exhibit three distinct signals: a triplet around δ 4.0 ppm for the two protons on the carbon adjacent to the oxygen (-OCH₂-), a multiplet (sextet) around δ 1.8 ppm for the central methylene (B1212753) protons (-CH₂-), and a triplet around δ 1.0 ppm for the terminal methyl protons (-CH₃).

Amine Group: The two amine protons (-NH₂) are expected to produce a broad singlet in the region of δ 3.5-5.0 ppm, the exact position of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. chemconnections.orgdocbrown.info

Aromatic Carbons: Six distinct signals are expected in the δ 110-160 ppm region. The carbon atom bonded to the oxygen of the propoxy group (C-O) would be the most downfield, followed by the carbon attached to the amine group (C-N). The carbon bearing the chlorine atom (C-Cl) would also be significantly shifted.

Propoxy Carbons: The three carbon atoms of the propoxy group would appear in the upfield region. The -OCH₂- carbon is expected around δ 70 ppm, the central -CH₂- carbon around δ 22 ppm, and the terminal -CH₃ carbon around δ 10 ppm.

2D-NMR Spectroscopy: To definitively assign these signals, 2D-NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. mdpi.com HSQC would correlate each proton signal with its directly attached carbon, while HMBC would reveal longer-range (2-3 bond) correlations, confirming the connectivity between the propoxy group and the aromatic ring, and establishing the relative positions of the substituents.

Predicted NMR Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 6.5 - 7.5 (m) | 110 - 130 |

| C-NH₂ | - | ~145 |

| C-O | - | ~155 |

| C-Cl | - | ~125 |

| NH₂ | 3.5 - 5.0 (br s) | - |

| -OCH₂- | ~4.0 (t) | ~70 |

| -CH₂- | ~1.8 (sextet) | ~22 |

| -CH₃ | ~1.0 (t) | ~10 |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Molecular Bonds and Functional Groups

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the various bond vibrations within a molecule, providing a fingerprint for the functional groups present. researchgate.nettsijournals.com

Infrared (IR) Spectroscopy:

N-H Vibrations: As a primary aromatic amine, two distinct N-H stretching bands are expected in the 3300-3500 cm⁻¹ region. tandfonline.com An N-H bending (scissoring) vibration should appear around 1600 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching absorptions will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propoxy group will appear just below 3000 cm⁻¹.

C-O and C-N Stretching: A strong absorption for the aryl ether C-O stretch is anticipated around 1250 cm⁻¹. The aromatic C-N stretching vibration is expected in a similar region, from 1250-1350 cm⁻¹.

C-Cl Stretching: The C-Cl stretch will give rise to a moderate to strong absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Aromatic Ring: Benzene ring C=C stretching vibrations will produce a series of peaks in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C-C bonds of the aromatic ring and the propoxy chain, as well as the C-Cl bond, are expected to show strong signals in the Raman spectrum. scirp.org The NH₂ wagging mode is also often observable. scirp.org

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR, Raman |

| Aromatic C-H Stretch | > 3000 | IR, Raman |

| Aliphatic C-H Stretch | < 3000 | IR, Raman |

| N-H Bend | ~1600 | IR |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-N Stretch (Aromatic) | 1250 - 1350 | IR |

| C-O Stretch (Aryl Ether) | ~1250 | IR |

| C-Cl Stretch | 600 - 800 | IR, Raman |

High-Resolution Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of a compound and to deduce its structure from its fragmentation pattern. libretexts.org

Molecular Ion and Isotopic Pattern: The chemical formula for this compound is C₉H₁₂ClNO. Its nominal molecular weight is 199 amu. A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak ([M]⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak will be observed at roughly one-third the intensity of the molecular ion peak, confirming the presence of a single chlorine atom. HRMS would allow for the determination of the exact mass, confirming the elemental composition.

Fragmentation Analysis: The fragmentation of this compound under electron ionization would be dictated by the stability of the resulting fragments. whitman.edu Aromatic amines and ethers generally show prominent molecular ions due to the stability of the aromatic ring. miamioh.eduwhitman.edu Key fragmentation pathways would likely include:

Loss of the Propyl Group: Cleavage of the O-propyl bond can lead to the loss of a propyl radical (•C₃H₇), resulting in a significant fragment ion.

Loss of Propene: A common fragmentation for ethers is the loss of an alkene via a rearrangement, which in this case would be the loss of propene (C₃H₆). whitman.edu

Cleavage of the Propoxy Chain: Fragmentation within the propyl chain can also occur.

Loss of HCN: Aromatic amines can undergo ring fragmentation, often involving the loss of HCN from the aniline (B41778) ion. whitman.edu

Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity |

| 199/201 | [M]⁺, Molecular ion with ³⁵Cl/³⁷Cl |

| 156/158 | [M - C₃H₇]⁺, Loss of propyl radical |

| 157/159 | [M - C₃H₆]⁺, Loss of propene |

| 77 | [C₆H₅]⁺, Phenyl fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insight into its system of conjugated π-electrons. gdckulgam.edu.in The parent compound, aniline, typically exhibits two main absorption bands: a strong primary band around 230-240 nm (π → π* transition) and a weaker secondary "benzenoid" band around 280-290 nm (n → π* transition). researchgate.netnih.gov

For this compound, the presence of the auxochromic propoxy and amine groups, along with the chloro group, is expected to cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted benzene. The lone pairs on the oxygen and nitrogen atoms extend the conjugation of the aromatic π-system. The exact λₘₐₓ values would be influenced by the interplay of the electron-donating effects of the -NH₂ and -OC₃H₇ groups and the electron-withdrawing, yet ortho-para directing, nature of the -Cl group. The spectrum would likely show a primary absorption band above 240 nm and a secondary band above 290 nm.

Advanced X-ray Crystallography for Solid-State Structural Elucidation of Analogues

While specific crystallographic data for this compound is not available, X-ray crystallography of analogous compounds provides a powerful model for understanding its potential solid-state structure. Studies on related chloro-substituted aniline derivatives and their complexes have successfully determined precise bond lengths, bond angles, and intermolecular interactions. researchgate.nettandfonline.com

For this compound, this technique would be capable of:

Unambiguously confirming the substitution pattern on the benzene ring.

Determining the conformation of the flexible n-propoxy group.

Characterizing the planarity of the aromatic system.

Identifying and measuring intermolecular forces, such as hydrogen bonds formed by the amine group (N-H···N or N-H···O) and potential halogen bonding involving the chlorine atom, which govern the crystal packing arrangement.

By analyzing the crystal structures of similar molecules, it can be inferred that this compound would likely form a packed structure stabilized by a network of hydrogen bonds and other van der Waals forces.

Computational Chemistry and Theoretical Studies on 3 Chloro 2 Propoxyphenyl Amine

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry Optimization, and Energy Minima

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. For (3-Chloro-2-propoxyphenyl)amine, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to determine its optimized molecular geometry and to locate its energy minima. researchgate.net This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule to find the arrangement with the lowest possible energy, which corresponds to the most stable conformation of the molecule in the gas phase.

The electronic structure analysis derived from DFT calculations reveals key information about the distribution of electrons within the molecule. This includes the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests that the molecule will be more reactive.

Furthermore, DFT calculations can elucidate the distribution of electrostatic potential on the molecular surface. This is often visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. These maps are instrumental in understanding how the molecule will interact with other charged or polar species. For this compound, the MEP would likely show negative potential around the nitrogen atom of the amine group and the oxygen atom of the propoxy group, indicating these as likely sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the amine group.

Table 1: Example of Calculated Geometric Parameters for this compound using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.745 | ||

| C-O | 1.368 | ||

| C-N | 1.401 | ||

| C-C (aromatic) | 1.390 - 1.398 | ||

| O-C-C | 108.5 | ||

| C-C-N | 121.3 | ||

| C-C-C-Cl | 180.0 | ||

| C-O-C-C | Variable (see Conformational Analysis) |

Note: The values in this table are illustrative and represent typical bond lengths and angles that would be obtained from a DFT calculation. Actual values would be specific to the optimized geometry.

Predictive Modeling of Spectroscopic Parameters for Validation and Interpretation of Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data. researchgate.net By performing calculations on the optimized geometry of this compound, it is possible to simulate its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

Theoretical vibrational frequency calculations, based on the second derivatives of the energy with respect to atomic displacements, can predict the positions and intensities of absorption bands in the IR and Raman spectra. These predicted spectra can be compared with experimentally obtained spectra to confirm the structure of the synthesized compound. Discrepancies between the calculated and experimental spectra can often be explained by factors such as solvent effects or intermolecular interactions in the solid state, which can be further modeled computationally.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of peaks in experimental NMR spectra, which is particularly useful for complex molecules with many non-equivalent protons and carbons.

Table 2: Example of Predicted vs. Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| N-H stretch | 3450 | 3435 | Asymmetric stretch |

| N-H stretch | 3360 | 3350 | Symmetric stretch |

| C-H stretch (aromatic) | 3100-3000 | 3080-3010 | |

| C-Cl stretch | 750 | 745 | |

| C-O-C stretch | 1250 | 1240 | Asymmetric stretch |

Note: This table provides an example of how calculated vibrational frequencies are compared with experimental data for structural validation.

Conformational Analysis and Potential Energy Surface Mapping of Rotational Barriers

The flexibility of the propoxy group in this compound means that the molecule can exist in multiple conformations due to rotation around single bonds. Conformational analysis is the study of these different spatial arrangements and their relative energies.

By systematically rotating the dihedral angles of the propoxy chain and the amine group relative to the phenyl ring and calculating the energy at each step, a potential energy surface (PES) can be mapped out. This map reveals the low-energy conformations (local minima) and the energy barriers (saddle points or transition states) that separate them.

This analysis is crucial for understanding which conformations are most likely to be populated at a given temperature and how easily the molecule can interconvert between them. The rotational barriers provide insight into the molecule's flexibility, which can influence its binding to biological targets or its physical properties. Studies on similar substituted phenyl compounds have shown that the presence of substituents can significantly influence the preferred conformation and the height of rotational barriers. mdpi.com

Computational Investigations of Reaction Pathways, Transition States, and Reaction Energetics

Computational chemistry can be used to model the entire course of a chemical reaction involving this compound. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them.

By calculating the energies of these species, a reaction energy profile can be constructed. This profile shows the change in energy as the reaction progresses and allows for the determination of important thermodynamic and kinetic parameters, such as the enthalpy of reaction (ΔH), the Gibbs free energy of reaction (ΔG), and the activation energy (Ea).

For example, the synthesis of this compound or its subsequent reactions could be modeled to understand the reaction mechanism in detail. This could involve investigating the role of catalysts, predicting the regioselectivity and stereoselectivity of reactions, and identifying potential side products. Such computational studies can be invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Intermolecular Interaction Analysis through Molecular Dynamics and Docking Simulations for General Binding Studies

To explore how this compound might interact with other molecules, such as biological macromolecules, molecular dynamics (MD) and molecular docking simulations are employed. researchgate.net These methods are particularly useful for general binding studies to understand the non-covalent interactions that govern molecular recognition.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. In a general binding study, this compound could be docked into the active site of a variety of enzymes or receptors to identify potential biological targets. The docking algorithm samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding affinity.

Molecular dynamics simulations provide a more detailed and dynamic picture of the intermolecular interactions. An MD simulation treats atoms and bonds as balls and springs and uses classical mechanics to simulate the movement of the molecules over time. By placing this compound in a simulated environment with a potential binding partner (e.g., a protein in water), an MD simulation can reveal the stability of the docked pose, the specific hydrogen bonds, van der Waals interactions, and hydrophobic interactions that contribute to binding, and the conformational changes that may occur in both the ligand and the receptor upon binding.

The Strategic Role of 3 Chloro 2 Propoxyphenyl Amine As a Synthetic Intermediate in Organic Chemistry

Application in the Construction of Complex Organic Architectures and Nitrogen-Containing Heterocycles

The structural motif of (3-Chloro-2-propoxyphenyl)amine, featuring a nucleophilic amino group ortho to an alkoxy substituent and meta to a chloro atom, makes it an ideal starting material for the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. The interplay of these functional groups governs the regioselectivity of cyclization reactions and allows for the introduction of further molecular complexity.

The primary amine serves as a handle for initial reactions such as acylation, condensation, or Schiff base formation, which are often the first steps in the assembly of heterocyclic rings. For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of various five- and six-membered heterocycles. The propoxy group, through its steric and electronic effects, can influence the conformation of reaction intermediates and thereby the stereochemical outcome of subsequent transformations. The chloro substituent, while deactivating the aromatic ring towards electrophilic substitution, provides a site for further functionalization through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.

A prime example of the utility of similar chloro-substituted anilines is in the synthesis of quinoxaline derivatives. Although not directly involving this compound, the reaction of 2,3-dichloroquinoxaline with various nucleophiles, including amines, demonstrates a pathway where a related chloro-aniline could be employed to generate complex heterocyclic systems. nih.gov This highlights the potential for this compound to act as a nucleophile in substitution reactions to build fused heterocyclic scaffolds.

Furthermore, the synthesis of azetidinones, a class of β-lactam antibiotics, often involves the reaction of an amine with chloroacetyl chloride. mdpi.com By analogy, this compound could be utilized to synthesize novel azetidinone derivatives, where the substituted phenyl ring could impart specific biological activities.

Building Block for Derivatization or Further Functionalization of Advanced Materials

The this compound scaffold is a valuable building block for the synthesis of functionalized molecules that can be incorporated into advanced materials. The presence of multiple functional groups allows for its integration into polymers, dyes, or organic electronic materials, where its specific substitution pattern can fine-tune the material's properties.

The amine functionality provides a reactive site for polymerization or for grafting onto existing polymer backbones. The aromatic ring, with its chloro and propoxy substituents, can influence the electronic properties, solubility, and packing of the resulting material. For instance, the incorporation of such a moiety into a conjugated polymer could modulate its band gap and charge transport characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Integration into Multi-Step Organic Synthesis Schemes for Diversified Chemical Libraries

The strategic placement of functional groups in this compound makes it an excellent scaffold for the generation of diversified chemical libraries, which are essential for drug discovery and chemical biology research. Through multi-step synthesis sequences, the core structure can be elaborated with a variety of substituents, leading to a large number of distinct molecules with the potential for diverse biological activities.

A typical library synthesis strategy could involve the initial reaction of the amine group to introduce a point of diversity. For example, acylation with a library of carboxylic acids would yield a series of amides. Subsequently, the chloro group could be subjected to a range of palladium-catalyzed cross-coupling reactions with different boronic acids or amines, introducing a second point of diversity. This combinatorial approach allows for the rapid generation of a large and diverse set of compounds from a single starting material.

The development of automated and flow-chemistry-based library synthesis platforms has further enhanced the ability to create such libraries efficiently. chemrxiv.orgchemrxiv.org The reactivity profile of this compound is well-suited for these modern synthetic methodologies. The ability to perform sequential reactions on different parts of the molecule without the need for extensive protecting group strategies is a significant advantage in library synthesis. A study on the generation of a screening library from the related 3-chloro-4-hydroxyphenylacetic acid scaffold highlights a similar approach of utilizing a functionalized aromatic core for parallel synthesis. nih.gov

Case Studies on the Utilization of the this compound Moiety in Precursor Synthesis

While specific case studies for this compound are not prominently featured in the available literature, the synthetic utility of closely related analogs provides valuable insights into its potential applications. The reactivity of 3-chloro-2-alkoxyanilines in the synthesis of biologically active compounds serves as a strong predictor for the types of transformations and target molecules for which this compound would be a valuable precursor.

One notable example is the synthesis of novel 3-amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazole derivatives which have shown anticonvulsant activity. researchgate.net The synthesis of these compounds involves the use of a 4-chloro-2-phenoxybenzoic acid derivative, which could conceptually be prepared from a precursor like this compound through diazotization and subsequent reactions. This case illustrates how the chloro-alkoxy-aniline scaffold can be a key component in the synthesis of medicinally relevant heterocyclic compounds.

Another relevant area is the synthesis of substituted quinolines. The reactions of 2-chloroquinoline-3-carbaldehydes with various nucleophiles are well-documented for producing biologically active compounds. researchgate.net A synthetic strategy could be envisioned where this compound is used to construct a quinoline ring system, which is then further functionalized.

The following table summarizes the types of reactions that analogous 3-chloro-2-alkoxyanilines undergo, providing a predictive framework for the reactivity of this compound.

| Reaction Type | Reagents and Conditions | Product Type | Potential Application | Reference |

| Acylation | Acyl chlorides, anhydrides, or carboxylic acids with coupling agents | Amides | Intermediates for heterocycle synthesis, library generation | nih.gov |

| Schiff Base Formation | Aldehydes or ketones | Imines | Precursors for reduction to secondary amines or cyclization reactions | researchgate.net |

| Cyclization | Dicarbonyl compounds, chloroacetyl chloride | Heterocycles (e.g., quinoxalines, azetidinones) | Pharmaceuticals, functional materials | nih.govmdpi.com |

| Cross-Coupling | Boronic acids (Suzuki), amines (Buchwald-Hartwig) with Pd catalyst | Biaryls, N-arylated amines | Functional materials, complex molecule synthesis | nih.gov |

| Diazotization | NaNO₂, HCl | Diazonium salt | Versatile intermediate for substitution reactions (e.g., Sandmeyer) | researchgate.net |

Table 1: Predicted Reactivity of this compound Based on Analogous Compounds

This predictive reactivity profile underscores the potential of this compound as a versatile intermediate in organic synthesis. The strategic combination of its functional groups allows for a wide range of transformations, making it a valuable tool for the construction of complex and diverse molecular structures for various applications.

Analytical and Synthetic Derivatization Strategies for 3 Chloro 2 Propoxyphenyl Amine

Pre-Column and Post-Column Derivatization Techniques for Chromatographic Analysis (e.g., HPLC, GC-MS)

The primary amine functional group in (3-Chloro-2-propoxyphenyl)amine makes it a prime candidate for derivatization to improve its chromatographic analysis. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) analyses benefit significantly from such strategies.

For High-Performance Liquid Chromatography (HPLC): HPLC analysis of amines often requires derivatization because many, including this compound, lack a native chromophore or fluorophore, making them difficult to detect with high sensitivity using common UV or fluorescence detectors. nih.gov Derivatization is typically performed pre-column to convert the amine into a derivative with strong UV absorbance or fluorescence. thermofisher.comsigmaaldrich.com This not only enhances detection but can also improve the chromatographic separation by altering the polarity of the analyte. thermofisher.com

Common pre-column derivatization reagents applicable to the primary amine of this compound include:

Dansyl Chloride (DNS-Cl): Reacts with primary amines to form highly fluorescent sulfonamide derivatives.

9-fluorenylmethyl chloroformate (FMOC-Cl): Forms stable, fluorescent derivatives under mild conditions. nih.govthermofisher.com

o-phthaldialdehyde (OPA): A popular reagent that reacts rapidly with primary amines in the presence of a thiol to produce fluorescent isoindole derivatives. nih.govthermofisher.com

Dabsyl Chloride: Forms intensely colored derivatives that are easily detected in the visible region.

For Gas Chromatography-Mass Spectrometry (GC-MS): Direct GC analysis of polar compounds like amines can be challenging due to their high polarity and low volatility, which can lead to poor peak shapes and adsorption onto the column. nih.govlabrulez.com Derivatization is employed to decrease polarity, increase thermal stability, and enhance volatility. nih.govresearchgate.netresearchgate.net

Key derivatization techniques for GC analysis include:

Silylation: This process replaces the active hydrogen on the amine with a less polar and more volatile trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. Silylation produces derivatives that are more thermally stable and suitable for GC. nih.gov

Acylation: This involves reacting the amine with an acylating agent, such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA). nih.gov The resulting fluorinated amide derivatives are highly volatile and are particularly useful for sensitive detection using an electron capture detector (ECD) or for mass spectrometry. nih.gov

The table below summarizes potential derivatization reagents for the chromatographic analysis of this compound.

| Technique | Reagent | Purpose | Resulting Derivative of this compound |

|---|---|---|---|

| HPLC-FLD | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Introduce a fluorescent tag | Fluorescent carbamate (B1207046) derivative |

| HPLC-UV/Vis | Dansyl Chloride (DNS-Cl) | Introduce a chromophore/fluorophore | Fluorescent sulfonamide derivative |

| GC-MS | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility and thermal stability | Silylated amine derivative |

| GC-MS/ECD | Pentafluoropropionic Anhydride (PFPA) | Increase volatility and electron-capturing properties | Fluorinated amide derivative |

Development and Validation of Detection Methods Based on Derivatization for Trace Analysis

To ensure that a derivatization-based method for detecting trace amounts of this compound is reliable and accurate, a thorough development and validation process is essential. This process establishes the performance characteristics of the analytical procedure.

Method Development: The development phase focuses on optimizing the derivatization reaction and the chromatographic separation. Key parameters to optimize include:

Reaction Conditions: The concentration of the derivatization reagent, buffer pH, reaction temperature, and reaction time must be systematically adjusted to maximize the yield of the desired derivative while minimizing by-products. sigmaaldrich.com For instance, the derivatization of amines with FMOC-Cl is often performed at room temperature, while other reactions may require heating. thermofisher.com

Sample Cleanup: Solid-phase extraction (SPE) may be employed after derivatization to remove excess reagent and matrix interferences, which is crucial for achieving low detection limits.

Chromatographic Conditions: The choice of HPLC or GC column, mobile phase composition (for HPLC), and temperature program (for GC) must be optimized to achieve good resolution and symmetrical peak shapes for the derivative.

Method Validation: Once the method is developed, it must be validated to demonstrate its suitability for its intended purpose. The validation process typically assesses the following parameters:

Linearity and Range: Establishing a linear relationship between the detector response and the concentration of the analyte over a specified range. Calibration curves should exhibit high linear regression coefficients. nih.gov

Accuracy: The closeness of the measured value to the true value, often determined by analyzing spiked samples with known concentrations of this compound.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day precision) and reproducibility (inter-day precision). nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. Derivatization significantly lowers these limits. nih.govspkx.net.cn

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components.

Stability: The stability of the derivatized analyte in the analytical solution must be confirmed over time (e.g., short-term stability at room temperature and long-term stability under refrigeration). nih.gov

The following table outlines the key parameters for validating a derivatization-based analytical method.

| Validation Parameter | Description | Goal for Trace Analysis |

|---|---|---|

| Linearity | Demonstrates that the response is proportional to the analyte concentration. | High correlation coefficient (e.g., r² > 0.99) |

| Accuracy | Closeness of measured value to the true value. | High percent recovery in spiked samples. |

| Precision | Agreement between repeated measurements. | Low relative standard deviation (RSD). |

| Limit of Detection (LOD) | Lowest detectable concentration. | As low as possible (e.g., fmol or pmol levels). spkx.net.cn |

| Stability | Analyte remains unchanged over time. | Demonstrated stability for the duration of the analysis. nih.gov |

Synthetic Derivatization for Chemical Modification and Introduction of New Functional Moieties

Beyond analytical purposes, the primary amine group of this compound serves as a versatile handle for synthetic derivatization. This allows for the introduction of new functional groups, fundamentally altering the molecule's chemical and physical properties for applications in areas like medicinal chemistry or materials science.

Common synthetic transformations of the amine group include:

Acylation: Reaction with acyl chlorides or anhydrides to form stable amides. This can be used to introduce a wide variety of substituents.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. This modification can significantly change the electronic and steric properties of the molecule.

Alkylation: Introduction of alkyl groups onto the nitrogen atom.

Formation of Schiff Bases: Condensation with aldehydes or ketones to form imines (Schiff bases), which can be further reduced to secondary amines.

These reactions allow for the construction of a diverse library of compounds derived from this compound, enabling the exploration of structure-activity relationships. For example, derivatization with tris(trimethoxyphenyl)phosphonium (TMPP) reagents can be used to permanently charge the molecule, which is a strategy employed to enhance detection in mass spectrometry but also illustrates a profound chemical modification. researchgate.net

The table below provides examples of synthetic derivatization reactions applicable to this compound.

| Reaction Type | Reagent Example | Functional Moiety Introduced | Potential Application |

|---|---|---|---|

| Acylation | Acetyl Chloride | Amide (-NH-CO-CH₃) | Pharmaceutical intermediate synthesis |

| Sulfonylation | Benzenesulfonyl Chloride | Sulfonamide (-NH-SO₂-Ph) | Creation of new chemical entities |

| Reductive Amination | Benzaldehyde followed by NaBH₄ | Secondary Amine (-NH-CH₂-Ph) | Building block for complex molecules |

| Urea Formation | Phenyl Isocyanate | Urea (-NH-CO-NH-Ph) | Development of receptor ligands or inhibitors |

Impact of Derivatization on Analytical Performance, Compound Stability, and Chemical Reactivity

Derivatization has a profound impact on multiple aspects of the compound, from its behavior during analysis to its intrinsic chemical properties.

Impact on Analytical Performance:

Enhanced Sensitivity and Selectivity: For HPLC, adding a fluorophore or a strong chromophore via derivatization dramatically increases the sensitivity of detection, allowing for trace-level analysis. thermofisher.com For GC, introducing electronegative groups (e.g., via acylation with PFPA) makes the derivative highly responsive to an Electron Capture Detector (ECD), providing excellent sensitivity. nih.gov

Improved Chromatography: In GC, derivatization increases volatility and reduces the polarity of the amine, leading to more symmetrical peak shapes, reduced tailing, and better resolution. researchgate.netresearchgate.net In HPLC, altering the polarity of the analyte can improve its retention and separation from matrix components. thermofisher.com

Impact on Compound Stability:

Increased Thermal Stability: Silylation and acylation convert the reactive N-H bond into a more stable N-Si or N-C bond, preventing thermal degradation of the analyte in the hot GC injection port. nih.gov

Derivative Stability: The stability of the derivative itself is a critical factor. Acylated derivatives are often reported to be more stable than silylated ones, especially for primary amines. nih.gov The choice of reagent must yield a product that is stable under the conditions of storage and analysis.

Impact on Chemical Reactivity:

Masking of the Amine Group: Derivatization effectively "masks" the reactivity of the primary amine. For example, converting the amine to an amide reduces its basicity and nucleophilicity. This change is fundamental to its chemical behavior.

Introduction of New Reactivity: The newly introduced functional group brings its own chemical reactivity to the molecule. A derivative containing an ester moiety, for instance, could undergo hydrolysis, while a derivative with a double bond could undergo addition reactions. This principle is the foundation of using derivatization for further synthetic steps.

Structure Reactivity Relationship Srr and Design Principles for 3 Chloro 2 Propoxyphenyl Amine Analogues

Methodologies for Correlating Structural Variations with Observed Chemical Reactivity and Selectivity

Establishing a clear correlation between the structure of a molecule and its reactivity is a cornerstone of modern organic chemistry. For analogues of (3-Chloro-2-propoxyphenyl)amine, several methodologies can be employed to quantify the effects of structural modifications on reaction outcomes.

Quantitative Structure-Activity Relationships (QSAR) are a primary tool used to develop mathematical models that relate the chemical structure of a compound to its reactivity or biological activity. nih.govscispace.com In the context of chemical reactivity, this approach is often referred to as a Quantitative Structure-Reactivity Relationship (QSRR). These models are built using a series of compounds with known reactivities and a set of calculated molecular descriptors. For aniline (B41778) derivatives, these descriptors can include physicochemical properties such as hydrophobicity (log P), electronic parameters, and steric parameters. nih.govscispace.com

A fundamental approach within QSRR is the use of Linear Free-Energy Relationships (LFERs) , with the Hammett equation being a classic example. The Hammett equation (log(k/k₀) = σρ) quantifies the influence of meta- and para-substituents on the reactivity of an aromatic ring in a given reaction. acs.org

σ (sigma) is the substituent constant, which depends on the electronic nature (electron-donating or electron-withdrawing) and position of the substituent.

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

For analogues of this compound, varying the substituents on the phenyl ring and analyzing the resulting reaction rates allows for the determination of these parameters, providing a quantitative measure of electronic effects on reactivity. acs.org

Other experimental techniques can also provide valuable data for these correlations. For instance, 13C-NMR spectroscopy can be used to probe the electron density at different carbon atoms within the aromatic ring. Changes in chemical shifts upon substitution can be correlated with the electronic effects of the substituents. mdpi.comresearchgate.net Furthermore, kinetic studies of reactions such as electrophilic aromatic substitution, N-acylation, or oxidation provide the direct experimental data on reactivity that forms the basis of these correlative models. acs.org

Impact of Substituent Effects (Electronic, Steric) on Reaction Pathways and Functional Group Transformations

The reactivity of the aromatic ring and the amino group in this compound are governed by the interplay of electronic and steric effects of its three key substituents: the amino group (-NH₂), the propoxy group (-OPr), and the chlorine atom (-Cl).

Electronic Effects: The amino group is a powerful activating group and is ortho, para-directing for electrophilic aromatic substitution due to its strong +R (resonance) effect, which donates electron density to the aromatic ring. mdpi.comlibretexts.org The propoxy group is also an activating, ortho, para-directing group, though generally less powerful than the amino group. nih.gov In contrast, the chlorine atom is a deactivating group due to its -I (inductive) effect, which withdraws electron density. However, due to its lone pairs, it exhibits a +R effect and directs incoming electrophiles to the ortho and para positions. nih.gov

In this compound, the positions of these substituents create a complex pattern of reactivity:

The amino group at C1 strongly activates the C2, C4, and C6 positions.

The propoxy group at C2 activates the C1, C3, and C5 positions.

Steric Effects: Steric hindrance plays a significant role in directing reaction pathways, particularly for reactions at positions adjacent to bulky groups. youtube.comnumberanalytics.com The propoxy group at the C2 position presents a significant steric barrier to incoming reagents. This steric hindrance will disfavor reactions at the C1 (amino group) and C3 (chloro) positions, as well as electrophilic attack at the C3 position. In electrophilic aromatic substitution reactions, steric hindrance from the ortho-propoxy group will likely lead to a preference for substitution at the para position (C4) relative to the amino group over the ortho position (C6), even though both are electronically activated. youtube.com

For functional group transformations involving the amino group itself (e.g., acylation, alkylation), the ortho-propoxy group can sterically hinder the approach of reagents to the nitrogen atom, potentially slowing down these reactions compared to an aniline with a smaller or no ortho-substituent. researchgate.net

Computational Approaches to Structure-Reactivity Correlations and Predictive Modeling

Computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules like this compound and its analogues. nih.govrsc.org Methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are particularly valuable. researchgate.netscholarsresearchlibrary.comnih.gov

Density Functional Theory (DFT): DFT calculations can be used to determine a wide range of molecular properties that correlate with reactivity. nih.gov For a series of this compound analogues, DFT can be employed to calculate:

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the electron-donating ability of a molecule, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its electron-accepting ability. The HOMO-LUMO gap can be an indicator of chemical reactivity. researchgate.net

Partial Atomic Charges: The distribution of electron density within the molecule can be calculated, identifying sites that are electron-rich (nucleophilic) or electron-poor (electrophilic). For example, the partial charge on the amine nitrogen is a key predictor of its propensity for N-acetylation. researchgate.net

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electrostatic potential on the surface of the molecule, providing a clear picture of electron-rich and electron-poor regions and thus predicting sites for electrophilic and nucleophilic attack. chemrxiv.org

Reaction Pathway Modeling: DFT can be used to model the entire potential energy surface of a reaction, identifying transition states and intermediates. acs.org This allows for the prediction of the most likely reaction pathways and the calculation of activation energies, which directly relate to reaction rates. nih.gov

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR): QSAR models can be developed using descriptors derived from DFT calculations or other computational methods. nih.govimist.ma For a series of this compound analogues, a QSAR study would involve:

Synthesizing or computationally generating a set of analogues with varied substituents.

Measuring their reactivity in a specific reaction (e.g., rate of nitration).

Calculating a range of molecular descriptors for each analogue.

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical model that correlates the descriptors with the observed reactivity. researchgate.netimist.ma

Such models can then be used to predict the reactivity of new, untested analogues, guiding the design of molecules with desired chemical properties. researchgate.net

Rational Design Strategies for Modifying the Chemical Profile and Synthetic Utility of Analogues

The principles of SRR and computational modeling provide a foundation for the rational design of this compound analogues with modified chemical profiles and enhanced synthetic utility. uva.nlmdpi.com

Modifying Reactivity and Selectivity: The reactivity and regioselectivity of the aromatic ring can be fine-tuned by altering the substituents.

Decreasing Reactivity: Introducing additional electron-withdrawing groups (e.g., a nitro group) would further deactivate the ring.

Altering Selectivity: The directing effects of the substituents can be exploited to achieve different substitution patterns. For example, to favor substitution at a different position, one could block the more reactive sites (C4, C6) with other groups or change the nature of the existing substituents to alter their directing influence. libretexts.org Protecting the highly activating amino group as an amide can temper its activating effect and potentially alter the regiochemical outcome of subsequent reactions. youtube.com

Enhancing Synthetic Utility: Analogues can be designed to be more amenable to specific synthetic transformations.

Introducing New Functional Groups: An analogue could be designed with a functional group that allows for further elaboration, for example, a bromo-substituent that can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. nih.govacs.org

Improving Solubility: The propoxy group already enhances solubility in organic solvents compared to simpler anilines. Further modification of the alkyl chain (e.g., introducing branching or ether linkages) could be used to tune solubility in specific solvent systems. nih.gov

Facilitating Purification: By carefully choosing substituents, it may be possible to design analogues whose reaction products have significantly different physical properties (e.g., polarity, boiling point) from the starting materials, simplifying purification by chromatography or crystallization.

A systematic approach to designing analogues is presented in the table below, illustrating how specific structural changes can be used to achieve desired chemical properties.

Table 1: Rational Design Strategies for this compound Analogues

| Design Goal | Structural Modification Strategy | Example Analogue | Expected Outcome |

|---|---|---|---|

| Increase Ring Reactivity | Replace -Cl with an electron-donating group (EDG) | (3-Methyl-2-propoxyphenyl)amine | Faster rate of electrophilic aromatic substitution. |

| Decrease Ring Reactivity | Add an additional electron-withdrawing group (EWG) | (3-Chloro-5-nitro-2-propoxyphenyl)amine | Slower rate of electrophilic aromatic substitution. |

| Enhance Utility in Cross-Coupling | Replace -Cl with -Br or -I | (3-Bromo-2-propoxyphenyl)amine | Increased reactivity in Pd-catalyzed cross-coupling reactions. nih.gov |

| Improve Aqueous Solubility | Modify the propoxy chain | (3-Chloro-2-(2-hydroxyethoxy)phenyl)amine | Increased hydrophilicity and potential for hydrogen bonding. |

| Alter Regioselectivity | Protect the amino group | N-(3-Chloro-2-propoxyphenyl)acetamide | Attenuates the activating effect of the amine, potentially favoring different substitution patterns. libretexts.org |

By employing these rational design strategies, it is possible to systematically explore the chemical space around this compound and develop new molecules with precisely tailored reactivity and properties for a wide range of synthetic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Chloro-2-propoxyphenyl)amine, and how can purity be ensured during synthesis?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in analogous propargylamine syntheses using PdCl₂(PPh₃)₂ and CuI in acetonitrile . Alkylation of primary amines or reduction of imine intermediates (e.g., using NaBH₄ or LiAlH₄) are alternative routes . To ensure purity, employ column chromatography for separation and validate using ¹H/¹³C NMR and HRMS for structural confirmation .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer : Use ¹H NMR (to confirm aromatic protons and amine signals), ¹³C NMR (for carbon backbone analysis), and HRMS (for molecular weight validation) . X-ray crystallography, as applied to structurally similar amines, can resolve stereochemical ambiguities . For fluorinated analogs, ¹⁹F NMR may also be relevant .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Wear PPE (nitrile gloves, lab coats, goggles), use fume hoods for ventilation, and avoid skin contact. In case of exposure, wash immediately with soap and water . For spills, absorb with inert materials (e.g., diatomaceous earth) and dispose via approved waste facilities . Store in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How can contradictory data regarding the reactivity or stability of this compound be systematically resolved?

- Methodological Answer : Reproduce experiments under controlled conditions (e.g., inert atmosphere, standardized solvents) to isolate variables. Cross-validate results using complementary techniques:

- Analytical : Compare NMR, HRMS, and X-ray data with literature .

- Kinetic Studies : Monitor reaction progress via HPLC or GC-MS to identify intermediates or degradation products .

- Computational Validation : Use DFT calculations to predict stability/reactivity trends .

Q. What computational modeling approaches are suitable for predicting the interaction of this compound with biological targets?

- Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) to assess binding affinity with enzymes like semicarbazide-sensitive amine oxidase (SSAO), as demonstrated for arylalkylamine analogs . Pair with MD simulations to evaluate dynamic interactions. Validate predictions via in vitro assays (e.g., enzyme inhibition assays) .

Q. What strategies can be employed to modify the structure of this compound to enhance its selectivity in enzyme inhibition studies?

- Methodological Answer :

- Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate electronic properties, as seen in fluorinated pyridinamine analogs .

- Steric Modulation : Attach bulky substituents (e.g., benzyl groups) to restrict conformational flexibility .

- Structure-Activity Relationship (SAR) : Synthesize a library of analogs and test against target enzymes (e.g., SSAO) to identify key functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.